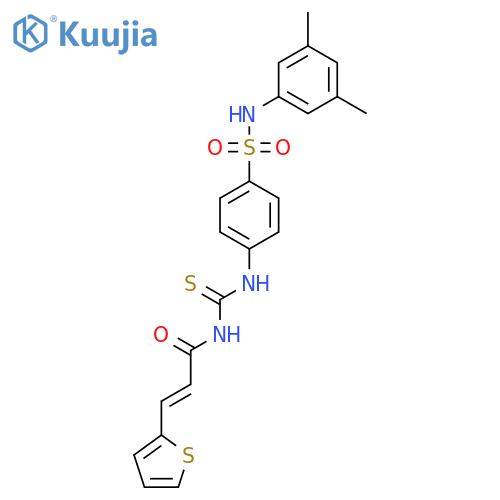

Cas no 587842-27-1 (1-{4-(3,5-dimethylphenyl)sulfamoylphenyl}-3-(2E)-3-(thiophen-2-yl)prop-2-enoylthiourea)

587842-27-1 structure

商品名:1-{4-(3,5-dimethylphenyl)sulfamoylphenyl}-3-(2E)-3-(thiophen-2-yl)prop-2-enoylthiourea

1-{4-(3,5-dimethylphenyl)sulfamoylphenyl}-3-(2E)-3-(thiophen-2-yl)prop-2-enoylthiourea 化学的及び物理的性質

名前と識別子

-

- 1-{4-(3,5-dimethylphenyl)sulfamoylphenyl}-3-(2E)-3-(thiophen-2-yl)prop-2-enoylthiourea

- (E)-N-[[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]carbamothioyl]-3-thiophen-2-ylprop-2-enamide

- (2E)-N-({4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide

- 587842-27-1

- AKOS000494633

- (E)-N-((4-(N-(3,5-dimethylphenyl)sulfamoyl)phenyl)carbamothioyl)-3-(thiophen-2-yl)acrylamide

- 1-{4-[(3,5-DIMETHYLPHENYL)SULFAMOYL]PHENYL}-3-[(2E)-3-(THIOPHEN-2-YL)PROP-2-ENOYL]THIOUREA

- F1443-4463

-

- インチ: 1S/C22H21N3O3S3/c1-15-12-16(2)14-18(13-15)25-31(27,28)20-8-5-17(6-9-20)23-22(29)24-21(26)10-7-19-4-3-11-30-19/h3-14,25H,1-2H3,(H2,23,24,26,29)/b10-7+

- InChIKey: JDJBUXOUNKJAEW-JXMROGBWSA-N

- ほほえんだ: S(C1C=CC(=CC=1)NC(NC(/C=C/C1=CC=CS1)=O)=S)(NC1C=C(C)C=C(C)C=1)(=O)=O

計算された属性

- せいみつぶんしりょう: 471.07450506g/mol

- どういたいしつりょう: 471.07450506g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 31

- 回転可能化学結合数: 6

- 複雑さ: 748

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.9

- トポロジー分子極性表面積: 156Ų

1-{4-(3,5-dimethylphenyl)sulfamoylphenyl}-3-(2E)-3-(thiophen-2-yl)prop-2-enoylthiourea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1443-4463-2mg |

1-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]thiourea |

587842-27-1 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1443-4463-30mg |

1-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]thiourea |

587842-27-1 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1443-4463-3mg |

1-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]thiourea |

587842-27-1 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1443-4463-5μmol |

1-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]thiourea |

587842-27-1 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1443-4463-1mg |

1-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]thiourea |

587842-27-1 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1443-4463-4mg |

1-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]thiourea |

587842-27-1 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1443-4463-5mg |

1-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]thiourea |

587842-27-1 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1443-4463-40mg |

1-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]thiourea |

587842-27-1 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1443-4463-15mg |

1-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]thiourea |

587842-27-1 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1443-4463-20μmol |

1-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]thiourea |

587842-27-1 | 90%+ | 20μl |

$79.0 | 2023-05-17 |

1-{4-(3,5-dimethylphenyl)sulfamoylphenyl}-3-(2E)-3-(thiophen-2-yl)prop-2-enoylthiourea 関連文献

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

587842-27-1 (1-{4-(3,5-dimethylphenyl)sulfamoylphenyl}-3-(2E)-3-(thiophen-2-yl)prop-2-enoylthiourea) 関連製品

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量